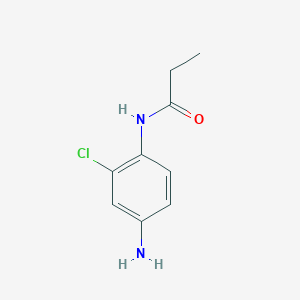

N-(4-amino-2-chlorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-amino-2-chlorophenyl)propanamide is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. While the specific compound N-(4-amino-2-chlorophenyl)propanamide is not directly mentioned in the provided papers, related compounds with chlorophenyl and propanamide groups have been synthesized and studied for their biological activities and material properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenyl derivatives with various amides or amines. For instance, N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared through an uncatalyzed amine exchange reaction with benzylamine . Similarly, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride . These methods suggest that the synthesis of N-(4-amino-2-chlorophenyl)propanamide could potentially be achieved through analogous reactions involving 4-amino-2-chloroaniline and the appropriate propanoyl chloride derivative.

Molecular Structure Analysis

The molecular structure of chlorophenyl propanamides has been characterized using various spectroscopic techniques such as UV-Vis, IR, NMR, and X-ray diffraction . For example, the crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was determined by single-crystal X-ray diffraction analysis . These studies provide insights into the molecular geometry, conformation, and intermolecular interactions that could be expected for N-(4-amino-2-chlorophenyl)propanamide.

Chemical Reactions Analysis

Chlorophenyl propanamides can participate in various chemical reactions. An unusual Michael reaction involving a chlorophenyl compound was reported, leading to the formation of different products under basic conditions . Additionally, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were used as chemoselective acylation reagents, demonstrating the reactivity of chlorophenyl compounds in selective transformations . These findings suggest that N-(4-amino-2-chlorophenyl)propanamide could also be reactive under certain conditions and could be used in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl propanamides are influenced by their molecular structure. For instance, the nonlinear optical properties of N-(2-chlorophenyl)-(1-propanamide) were investigated, and the material showed potential for applications in electro-optic devices . The antifungal and anticonvulsant activities of some chlorophenyl propanamides have also been studied, indicating their biological relevance . These studies provide a foundation for understanding the properties of N-(4-amino-2-chlorophenyl)propanamide, which may exhibit similar characteristics.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, similar in structure to N-(4-amino-2-chlorophenyl)propanamide, have been synthesized and tested for anticonvulsant properties. Studies in mice using the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models showed that these compounds were effective against generalized seizures. Notably, some isomers were more potent than standard drugs like phenytoin and valproate, indicating their potential as anticonvulsants. Acute toxicity studies suggested their relative safety (Idris et al., 2011).

Nonlinear Optical Material

N-(2-Chlorophenyl)-(1-Propanamide), closely related to N-(4-amino-2-chlorophenyl)propanamide, has been researched as a nonlinear optical material. Single crystals of this compound were grown and characterized using various techniques. The second harmonic generation (SHG) signal was measured, indicating its potential in electro-optic applications (Prabhu & Rao, 2000); (Prabhu et al., 2001).

Structural and Optical Properties

The structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) crystals have been studied. The crystal structure analysis revealed that it belongs to the monoclinic system. Various spectroscopic and dielectric studies were conducted, indicating potential applications in optical and electronic devices (Srinivasan et al., 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4-amino-2-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPGEZWAHOTHOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359359 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)propanamide | |

CAS RN |

754193-08-3 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)